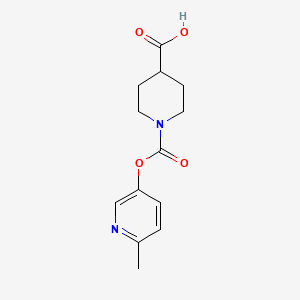
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid
概要
説明
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a 6-methylpyridin-3-yloxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridin-3-ol with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the formation of reduced compounds with modified structures.
科学的研究の応用
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
- 1-methylpiperidine-4-carboxylic acid hydrochloride
- Pipecolinic acid
- ®-(-)-3-Piperidinecarboxylic acid
Uniqueness
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a 6-methylpyridin-3-yloxycarbonyl group makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c1-9-2-3-11(8-14-9)19-13(18)15-6-4-10(5-7-15)12(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
InChIキー |
ODGJFAQGWOYXMS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8486237.png)
![7-(Hydroxymethyl)-4-azaspiro[2.4]heptan-5-one](/img/structure/B8486243.png)


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B8486263.png)

![[2-(2-Imidazol-1-yl-ethoxy)-phenyl]-acetic acid](/img/structure/B8486276.png)

![[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]methanol](/img/structure/B8486290.png)




![3-bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B8486332.png)
